molecular formula C35H24O B15173221 4-[10-(4-Methylnaphthalen-1-YL)anthracen-9-YL]naphthalen-1-OL CAS No. 920986-67-0

4-[10-(4-Methylnaphthalen-1-YL)anthracen-9-YL]naphthalen-1-OL

Katalognummer: B15173221
CAS-Nummer: 920986-67-0
Molekulargewicht: 460.6 g/mol
InChI-Schlüssel: MSSRGPXXBLSSBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol is a complex organic compound that belongs to the class of anthracene-based materials. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics .

Vorbereitungsmethoden

The synthesis of 4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol in electronic applications involves its ability to transport electrons and holes efficiently. The compound’s molecular structure allows for effective π-conjugation, facilitating charge transfer processes. In OLEDs, it acts as a host material, balancing the injection and transport of electrons and holes, leading to efficient light emission .

Vergleich Mit ähnlichen Verbindungen

4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol can be compared with other anthracene-based compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s overall properties.

Eigenschaften

CAS-Nummer

920986-67-0

Molekularformel

C35H24O

Molekulargewicht

460.6 g/mol

IUPAC-Name

4-[10-(4-methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol

InChI

InChI=1S/C35H24O/c1-22-18-19-31(24-11-3-2-10-23(22)24)34-27-14-6-8-16-29(27)35(30-17-9-7-15-28(30)34)32-20-21-33(36)26-13-5-4-12-25(26)32/h2-21,36H,1H3

InChI-Schlüssel

MSSRGPXXBLSSBG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C2=CC=CC=C12)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C7=CC=CC=C76)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.